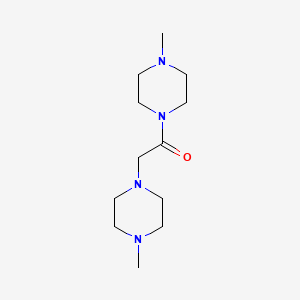

1,2-Bis(4-methylpiperazin-1-yl)ethanone (Nintedanib Impurity)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Bis(4-methylpiperazin-1-yl)ethanone is a chemical compound that is often identified as an impurity in the drug Nintedanib, which is used for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases. This compound has garnered attention due to its potential impact on the purity and efficacy of pharmaceutical formulations.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction involving the reaction of 4-methylpiperazine with suitable reagents to form the bis-substituted product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the production of a pure compound.

Types of Reactions:

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can occur, where functional groups within the compound are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Various oxidized forms of the compound, which may include hydroxylated or carboxylated derivatives.

Reduction Products: Reduced forms of the compound, which may have different functional groups.

Substitution Products: Substituted derivatives with different functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,2-Bis(4-methylpiperazin-1-yl)ethanone has the molecular formula C12H26N4. Its structure is characterized by two 4-methylpiperazine groups attached to an ethanone moiety, which contributes to its chemical reactivity and interaction with biological systems. The compound's properties are crucial for understanding its behavior during synthesis and its impact on the efficacy of Nintedanib.

Quality Control in Drug Manufacturing

One of the primary applications of 1,2-Bis(4-methylpiperazin-1-yl)ethanone is in the quality control processes of Nintedanib production. The presence of impurities can significantly affect the safety and efficacy of pharmaceutical products. This compound serves as a reference standard for impurity quantification and qualitative analysis during the manufacturing process.

- Purification Techniques : The compound can be synthesized with high purity (>95%) using methods such as recrystallization from various solvents (e.g., ethanol, acetone) to ensure that it meets regulatory standards for pharmaceutical impurities .

- Detection Methods : Advanced techniques like High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify this impurity in drug formulations. Specific mobile phases and detection wavelengths are optimized for accurate measurement .

Research on Drug Stability

Research has indicated that 1,2-Bis(4-methylpiperazin-1-yl)ethanone may play a role in understanding the stability of Nintedanib under various conditions. Studies focus on how impurities affect the degradation pathways of active pharmaceutical ingredients (APIs), which is essential for establishing shelf life and storage conditions.

Mechanistic Studies

Understanding how this compound interacts at a molecular level with biological targets can provide insights into its potential therapeutic roles or toxicological effects. Such studies are essential for assessing safety profiles during drug development.

Synthesis and Characterization

A notable case study involved synthesizing 1,2-Bis(4-methylpiperazin-1-yl)ethanone through reactions involving N-methylpiperazine under controlled conditions. The purity of the resulting compound was analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structural integrity and suitability as a reference substance .

Impurity Profile Analysis

Another research effort focused on mapping out the impurity profile of Nintedanib during various stages of synthesis. It was found that controlling reaction conditions significantly reduced the levels of undesirable impurities, including 1,2-Bis(4-methylpiperazin-1-yl)ethanone, thereby enhancing the overall quality of the final product .

Wirkmechanismus

The mechanism by which 1,2-Bis(4-methylpiperazin-1-yl)ethanone exerts its effects is not well-documented, as it is primarily considered an impurity. its presence in drug formulations can affect the overall efficacy and safety of the drug. The molecular targets and pathways involved would depend on the specific reactions and interactions it undergoes in the body.

Vergleich Mit ähnlichen Verbindungen

2,4-Bis(4-methylpiperazin-1-yl)aniline: Another piperazine derivative with similar structural features.

Bis(4-methylpiperazin-1-yl)methane: A related compound with a similar piperazine core.

Uniqueness: 1,2-Bis(4-methylpiperazin-1-yl)ethanone is unique in its bis-substituted structure, which differentiates it from other piperazine derivatives. Its specific impurity profile and potential impact on drug formulations make it a compound of interest in pharmaceutical research.

Biologische Aktivität

1,2-Bis(4-methylpiperazin-1-yl)ethanone, commonly referred to as a nintedanib impurity, is a compound of interest due to its association with nintedanib, a potent tyrosine kinase inhibitor used in treating idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Understanding the biological activity of this impurity is crucial for evaluating its potential effects and implications in therapeutic contexts.

1,2-Bis(4-methylpiperazin-1-yl)ethanone has a molecular formula of C12H18N4O and a molecular weight of approximately 234.3 g/mol. Its structure consists of two 4-methylpiperazine moieties connected by an ethanone linker, which may influence its biological interactions.

In Vitro Studies

In vitro assays have shown that nintedanib and its impurities can modulate cellular signaling pathways associated with fibrosis. For instance, studies have demonstrated that nintedanib reduces the activation of transforming growth factor-beta (TGF-β), a key mediator in fibrotic processes . The implications of 1,2-bis(4-methylpiperazin-1-yl)ethanone on TGF-β signaling remain to be fully elucidated.

In Vivo Studies

Animal models treated with nintedanib have exhibited decreased severity of lung fibrosis induced by agents such as bleomycin and silica . While direct studies on the impurity are scarce, the findings suggest that it may contribute to the overall pharmacological profile of nintedanib.

Toxicological Profile

Nintedanib has been associated with reproductive toxicity and teratogenic effects in animal studies . Given that 1,2-bis(4-methylpiperazin-1-yl)ethanone is an impurity of this compound, it is imperative to evaluate its safety profile through similar toxicological assessments.

Data Table: Biological Activity Summary

| Parameter | Nintedanib | 1,2-Bis(4-methylpiperazin-1-yl)ethanone |

|---|---|---|

| Molecular Formula | C21H24N4O | C12H18N4O |

| Molecular Weight | 396.44 g/mol | 234.3 g/mol |

| Mechanism of Action | Tyrosine kinase inhibition | Potentially similar to nintedanib |

| In Vitro Activity | Reduces TGF-β signaling | Unknown; requires further study |

| In Vivo Efficacy | Decreases lung fibrosis severity | Unknown; inferred from nintedanib activity |

| Toxicological Concerns | Reproductive toxicity | Hypothetical; needs evaluation |

Case Studies

Several clinical trials involving nintedanib have provided insights into its efficacy and safety profile. For instance, a Phase III trial demonstrated significant reductions in the rate of decline in forced vital capacity (FVC) among patients with IPF . While data specifically addressing the impurity is limited, understanding these outcomes can guide future research directions.

Eigenschaften

IUPAC Name |

1,2-bis(4-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N4O/c1-13-3-7-15(8-4-13)11-12(17)16-9-5-14(2)6-10-16/h3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCGDAAKKJQUCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.